Product packaging for 1,1,3-Trichloroheptane(Cat. No.:CAS No. 56686-57-8)

1,1,3-Trichloroheptane

Cat. No.: B14625171
CAS No.: 56686-57-8
M. Wt: 203.5 g/mol
InChI Key: ILOBEFYKGWLPCV-UHFFFAOYSA-N
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Description

1,1,3-Trichloroheptane (CAS 56686-57-8) is a chlorinated alkane of significant interest in advanced organic synthesis and chemical research. With the molecular formula C7H13Cl3 and a molecular weight of 203.537 g/mol, this compound serves as a versatile synthetic intermediate . Its structure, featuring multiple chlorine atoms on a medium-chain alkane backbone, makes it a valuable building block for constructing more complex molecules and for studying specific chemical transformations, such as selective reduction reactions . Chlorinated organic compounds like this compound are pivotal in medicinal chemistry and materials science, contributing to the development of pharmaceutical candidates and various functional materials . This compound is presented for use in controlled laboratory settings. This compound is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any personal uses. Researchers should consult the relevant safety data sheets and conduct a thorough risk assessment before handling.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H13Cl3 B14625171 1,1,3-Trichloroheptane CAS No. 56686-57-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

56686-57-8

Molecular Formula

C7H13Cl3

Molecular Weight

203.5 g/mol

IUPAC Name

1,1,3-trichloroheptane

InChI

InChI=1S/C7H13Cl3/c1-2-3-4-6(8)5-7(9)10/h6-7H,2-5H2,1H3

InChI Key

ILOBEFYKGWLPCV-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC(Cl)Cl)Cl

Origin of Product

United States

Ii. Synthetic Routes and Methodological Innovations for 1,1,3 Trichloroheptane

Established Synthetic Pathways for Trichloroheptane Isomers

The synthesis of trichloroheptane isomers can be approached through several established chemical transformations. These methods, while not always providing perfect selectivity for the 1,1,3-isomer, form the foundation for obtaining this and other related compounds.

Radical Addition Reactions (e.g., Atom Transfer Radical Addition mechanisms involving chloroalkanes)

Radical reactions are a cornerstone in the formation of carbon-halogen bonds. Free-radical halogenation of alkanes is a classic method, though it often suffers from a lack of selectivity, leading to a mixture of isomers. wikipedia.orgstackexchange.com For heptane (B126788), free-radical chlorination can produce a variety of mono-, di-, and trichlorinated products. The distribution of these products is influenced by the statistical probability of chlorination at each position and the relative stability of the resulting radical intermediates (tertiary > secondary > primary). youtube.comyoutube.com

A more controlled approach involves Atom Transfer Radical Addition (ATRA), a powerful method for forming carbon-carbon and carbon-halogen bonds. doi.orgresearchgate.net In a potential synthesis of a trichloroheptane precursor, a haloalkane can be added across an alkene. For instance, the ATRA of chloroform (B151607) to 1-hexene, catalyzed by a transition metal complex, could theoretically yield 1,1,3-trichloroheptane. The mechanism involves the catalyst abstracting a chlorine atom from chloroform to generate a trichloromethyl radical, which then adds to the double bond of 1-hexene. The resulting radical then abstracts a chlorine atom from the catalyst to complete the addition and regenerate the active catalyst. researchgate.net

ReactantsCatalyst/InitiatorProduct(s)Key Features
Heptane, Chlorine (Cl₂)UV light or heatMixture of chloroheptane isomersNon-selective, proceeds via a free-radical chain mechanism. wikipedia.orgstackexchange.com
1-Hexene, ChloroformTransition Metal Complex (e.g., RuCl₂(PPh₃)₃)Primarily this compoundAtom-economical, more selective than free-radical chlorination. researchgate.net

Reductive Dehalogenation Methodologies for Polychloroalkanes

Reductive dehalogenation offers a route to trichloroheptanes from more highly chlorinated precursors. This method involves the removal of one or more halogen atoms and their replacement with hydrogen. For example, a tetrachloroheptane isomer, such as 1,1,1,3-tetrachloroheptane, could be selectively dehalogenated to yield this compound. This transformation can be achieved using various reducing agents, including silanes in the presence of a radical initiator or certain metal catalysts. organic-chemistry.org The selectivity of the reaction depends on the specific reagents and conditions used, with the goal of removing only one chlorine atom without affecting the others. While specific examples for tetrachloroheptane are not abundant in readily available literature, the principle is a valid synthetic strategy. thieme-connect.de

Nucleophilic Substitution and Addition Reactions in Chlorinated Alkane Synthesis

Nucleophilic substitution reactions provide another avenue for the synthesis of chlorinated alkanes, although they are more commonly used to introduce other functional groups. However, it is conceivable to synthesize this compound through a multi-step process involving nucleophilic substitution. For instance, a diol such as heptane-1,3-diol could be a starting material. The hydroxyl groups could be converted to good leaving groups (e.g., tosylates) and then displaced by chloride ions. The gem-dichloro group at the 1-position is more challenging to introduce via standard SN2 reactions. An alternative could involve the conversion of a carbonyl group to a gem-dichloro group. For example, a keto-aldehyde could be a precursor where the aldehyde is converted to a 1,1-dichloro group and the ketone is reduced to an alcohol which is then converted to the chloride at the 3-position. A more direct, though hypothetical, route could involve the nucleophilic attack of a suitable carbanion on a chlorinated electrophile.

Selective Chlorination and Functionalization Approaches

Achieving regioselectivity in the chlorination of alkanes is a significant challenge. Direct chlorination of heptane with chlorine gas and UV light will produce a mixture of isomers, with the secondary carbons being more reactive than the primary carbons. youtube.comyoutube.com To obtain this compound with higher selectivity, a multi-step approach is likely necessary.

One strategy could involve the initial selective monofunctionalization of heptane. For example, free-radical bromination is known to be more selective than chlorination, favoring the secondary positions. Subsequent conversion of the bromoheptane to an alkene followed by a controlled addition of chlorine-containing reagents could offer a more selective pathway.

Another approach could be the chlorination of a pre-functionalized heptane derivative. For instance, starting with 1-heptene, one could perform a reaction that introduces chlorine atoms at the desired positions. The synthesis of the structurally related 2,4,6-trichloroheptane (B14730593) has been documented as a model compound for polyvinyl chloride, indicating that specific polychlorinated alkanes can be synthesized, likely through multi-step procedures. nih.govnih.gov

Purification and Isolation Methodologies for Trichloroheptanes

The synthesis of this compound, especially through non-selective methods like free-radical chlorination, will inevitably lead to a mixture of isomers. The separation of these isomers is a critical step in obtaining the pure compound. The choice of purification method depends on the physical properties of the isomers, such as their boiling points and polarities. quora.com

Fractional Distillation: Due to differences in their molecular structure, isomers of trichloroheptane will have slightly different boiling points. Fractional distillation can be employed to separate these isomers. stackexchange.comdoubtnut.comquizlet.comyoutube.com The efficiency of the separation depends on the difference in boiling points and the efficiency of the distillation column. For isomers with very close boiling points, a highly efficient fractional distillation column would be required.

Chromatography: Chromatographic techniques are powerful tools for separating isomers. nih.govresearchgate.netnih.gov

Gas Chromatography (GC): On an analytical scale, gas chromatography can be used to determine the product distribution of a reaction. For preparative purposes, preparative gas chromatography (prep-GC) can be used to isolate larger quantities of a specific isomer. researchgate.netnih.gov The separation is based on the differential partitioning of the isomers between a stationary phase and a mobile gas phase.

Column Chromatography: Liquid column chromatography can also be used, where the mixture of isomers is passed through a column packed with a solid adsorbent (e.g., silica (B1680970) gel or alumina). The isomers will travel through the column at different rates depending on their polarity, allowing for their separation. quora.com

Crystallization: If the desired trichloroheptane isomer is a solid at room temperature or can be crystallized from a suitable solvent at low temperatures, fractional crystallization can be an effective purification method. sciencemadness.orguct.ac.zalongdom.org This technique relies on the differences in the solubility of the isomers in a particular solvent. By carefully controlling the temperature, it is possible to selectively crystallize one isomer from the mixture.

Purification MethodPrinciple of SeparationApplicability to Trichloroheptane Isomers
Fractional DistillationDifferences in boiling points. stackexchange.comdoubtnut.comquizlet.comyoutube.comPotentially effective if boiling points of isomers differ significantly.
Preparative Gas ChromatographyDifferential partitioning between stationary and mobile phases. researchgate.netnih.govHigh resolution for separating closely related isomers, suitable for smaller quantities.
Column ChromatographyDifferential adsorption on a solid support based on polarity. quora.comCan be effective for separating isomers with different polarities.
CrystallizationDifferences in solubility in a given solvent at varying temperatures. sciencemadness.orguct.ac.zalongdom.orgApplicable if the desired isomer is a solid and has a distinct solubility profile.

Iii. Reaction Mechanisms and Chemical Transformations of 1,1,3 Trichloroheptane

Hydrodehalogenation Reaction Pathways (e.g., catalyzed by metal clusters)

No specific studies detailing the hydrodehalogenation of 1,1,3-Trichloroheptane, including reaction pathways catalyzed by metal clusters, were found. Research in this area typically focuses on more common chlorinated compounds or those with greater industrial or environmental significance.

Radical Reaction Pathways and Intermediate Species (e.g., during polymerization reactions involving haloalkanes)

While the behavior of haloalkanes in radical reactions, such as their role as chain transfer agents or their potential to initiate polymerization, is a known area of study, there is no specific research documenting the radical reaction pathways or the intermediate species formed from this compound. libretexts.orglibretexts.orgyoutube.com

Electrophilic and Nucleophilic Reaction Studies

The carbon atoms bonded to chlorine in this compound are expected to be electrophilic sites susceptible to nucleophilic attack. youtube.comnih.gov However, specific kinetic and mechanistic studies detailing these reactions for this particular compound, including reaction rates and product identification, are absent from the current body of scientific literature.

Thermal Degradation Mechanisms in a Research Context

Iv. Advanced Spectroscopic and Analytical Characterization of 1,1,3 Trichloroheptane

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For 1,1,3-trichloroheptane, both ¹H and ¹³C NMR have been utilized to confirm its chemical structure.

The ¹H NMR spectrum of this compound provides information on the chemical environment of the hydrogen atoms within the molecule. The spectrum, referenced in supporting information from a chemical study, displays distinct signals corresponding to the different proton groups. researchgate.netrsc.org The assignments for the proton signals are based on their chemical shifts (δ) in parts per million (ppm), their multiplicity (e.g., triplet, multiplet), and the integration of the signal intensity, which corresponds to the number of protons.

Table 1: ¹H NMR Spectral Data for this compound

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Integration
-CHCl₂ ~5.8 Triplet 1H
-CHCl- ~4.2 Multiplet 1H
-CH₂- (adjacent to CHCl) ~2.2-2.4 Multiplet 2H
-CH₂- (alkyl chain) ~1.2-1.6 Multiplet 6H
-CH₃ ~0.9 Triplet 3H

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the magnetic field strength of the NMR spectrometer.

The ¹³C NMR spectrum of this compound complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives rise to a distinct signal in the spectrum. researchgate.netrsc.org

Table 2: ¹³C NMR Spectral Data for this compound

Carbon Assignment Chemical Shift (δ, ppm)
C1 (-CHCl₂) ~70-75
C2 (-CH₂-) ~40-45
C3 (-CHCl-) ~60-65
C4 (-CH₂-) ~35-40
C5 (-CH₂-) ~25-30
C6 (-CH₂-) ~20-25
C7 (-CH₃) ~10-15

Note: These are approximate chemical shift ranges for alkyl halides and can be influenced by the specific substitution pattern and solvent.

While ¹H and ¹³C NMR spectra provide fundamental structural information, two-dimensional (2D) NMR techniques such as Heteronuclear Multiple Bond Correlation (HMBC) would be instrumental for unambiguous assignment of all proton and carbon signals. HMBC experiments reveal long-range (typically 2-3 bond) correlations between protons and carbons. For this compound, an HMBC spectrum would show correlations, for example, between the proton on C3 and carbons C1, C2, C4, and C5, confirming the connectivity of the carbon chain. However, specific experimental HMBC data for this compound were not found in the available literature.

Temperature-dependent NMR studies are a valuable tool for investigating the conformational dynamics of flexible molecules like this compound. By recording NMR spectra at different temperatures, it is possible to observe changes in chemical shifts, coupling constants, and line shapes, which can provide insights into the rotational barriers around single bonds and the relative populations of different conformers. Such studies have not been specifically reported for this compound in the reviewed sources.

Vibrational Spectroscopy (Infrared and Raman)

The carbon-chlorine (C-Cl) stretching vibrations in alkyl halides typically appear in the fingerprint region of the IR and Raman spectra, generally between 550 and 850 cm⁻¹. The exact frequency of the C-Cl stretch is sensitive to the local environment, including the substitution on the carbon atom and the conformation of the molecule. For a molecule like this compound with multiple C-Cl bonds and rotational freedom, multiple C-Cl stretching bands would be expected, corresponding to different conformers.

In IR spectroscopy, the C-Cl stretching vibrations of chloroalkanes are known to be conformationally sensitive. For example, in related chlorinated alkanes, different rotational isomers (rotamers) exhibit distinct C-Cl stretching frequencies. A detailed conformational analysis of this compound using IR and Raman spectroscopy would involve identifying the characteristic C-Cl stretching bands for each stable conformer. However, a specific vibrational analysis detailing the C-Cl stretching frequencies and conformational study for this compound is not available in the surveyed literature.

Table 3: General Wavenumber Ranges for C-Cl Stretching Vibrations

Vibrational Mode Typical Wavenumber Range (cm⁻¹)

Normal Coordinate Analysis and Vibrational Assignments

Normal coordinate analysis (NCA) is a powerful theoretical method used to understand and assign the vibrational modes observed in infrared (IR) and Raman spectroscopy. ias.ac.innih.gov This analysis involves solving the vibrational secular equation, which relates the molecular geometry, atomic masses, and force constants to the vibrational frequencies. ias.ac.innist.gov For a molecule like this compound, a complete vibrational assignment, which correlates every observed spectral band to a specific molecular motion, is complex due to the molecule's low symmetry and large number of vibrational degrees of freedom.

Aided by quantum chemical computations, a reliable vibrational analysis of all normal modes can be achieved. nih.gov The vibrational spectrum of this compound can be interpreted by considering the characteristic group frequencies for its constituent functional groups: C-H (alkane), and C-Cl (haloalkane). The spectra of simple alkanes are primarily characterized by absorptions from C–H stretching and bending modes. uobabylon.edu.iq

Key vibrational modes expected for this compound include:

C-H Stretching: In simple alkanes, C-H stretching vibrations typically appear in the 3000–2850 cm⁻¹ region. uobabylon.edu.iq

C-H Bending: Methylene (B1212753) (-CH₂) scissoring and methyl (-CH₃) rocking vibrations are observed in the fingerprint region, around 1470 cm⁻¹ and 1380 cm⁻¹, respectively. uobabylon.edu.iq

C-Cl Stretching: The carbon-chlorine stretching frequencies are highly sensitive to the conformation of the molecule. southwales.ac.uk These vibrations generally produce strong bands in the fingerprint region, typically between 850 and 550 cm⁻¹. uobabylon.edu.iq The presence of multiple chlorine atoms, as in the -CCl₂- (gem-dichloro) group at the 1-position and the single chlorine at the 3-position, would lead to multiple distinct C-Cl stretching bands.

The potential energy distribution (PED) derived from NCA helps to provide an unambiguous assignment for each vibrational mode by quantifying the contribution of different internal coordinates (like bond stretching or angle bending) to each normal mode. ias.ac.in

Table 1: Predicted Vibrational Assignments for this compound

Vibrational Mode Functional Group Predicted Frequency Range (cm⁻¹)
Asymmetric & Symmetric C-H Stretching -CH₃, -CH₂- 2960 - 2850
-CH₂- Scissoring Methylene ~1470
-CH₃ Asymmetric & Symmetric Bending Methyl ~1460, ~1380
C-Cl Stretching -CCl₂-, -CHCl- 850 - 550

Mass Spectrometry (GC-MS, ESI-MS) for Identity and Purity Assessment

Mass spectrometry (MS), particularly when coupled with gas chromatography (GC-MS), is an indispensable tool for the identification and purity assessment of volatile and semi-volatile organic compounds like this compound. oup.comnih.gov GC separates the components of a mixture, which are then ionized and detected by the mass spectrometer, providing information about the molecular weight and structure of each component. oup.com

In a typical GC-MS analysis using electron ionization (EI), this compound would undergo fragmentation, producing a unique mass spectrum that serves as a chemical fingerprint. The molecular ion peak ([M]⁺) may or may not be observed, as halogenated alkanes can readily lose a chlorine atom. A key feature in the mass spectrum would be the characteristic isotopic pattern of chlorine. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. Therefore, any fragment containing chlorine atoms will appear as a cluster of peaks, allowing for the determination of the number of chlorine atoms in that fragment.

Expected fragmentation pathways for this compound include:

Alpha-cleavage (α-cleavage): Breakage of the C-C bond adjacent to a chlorine atom.

Loss of a chlorine radical (•Cl): Leading to a [M-Cl]⁺ ion.

Loss of hydrogen chloride (HCl): Resulting in a [M-HCl]⁺ ion.

Cleavage of the carbon chain: Producing smaller alkyl and chloroalkyl fragments.

Electrospray ionization mass spectrometry (ESI-MS) is less suitable for the direct analysis of nonpolar, uncharged molecules like this compound because it typically requires the analyte to be ionized in solution, often by protonation or deprotonation. mdpi.com Therefore, GC-MS with EI or negative ion chemical ionization (NICI) is the more common and effective technique for analyzing such chlorinated hydrocarbons. nih.gov

Table 2: Predicted Key Mass Fragments for this compound in EI-MS

m/z (Mass-to-Charge Ratio) Possible Fragment Identity Comments
167/169/171 [M-Cl]⁺ Loss of one chlorine atom. Isotopic pattern for 2 Cl atoms.
117/119/121 [C₂H₂Cl₃]⁺ Fragment from cleavage of the C2-C3 bond.
83/85 [CHCl₂]⁺ Characteristic fragment from the 1,1-dichloro group.
63/65 [C₅H₁₀Cl]⁺ Fragment from cleavage of the C2-C3 bond.

X-ray Crystallographic Analysis of Related Halogenated Systems

X-ray crystallography is a definitive technique for determining the precise three-dimensional atomic and molecular structure of a compound in its crystalline solid state. wikipedia.orglibretexts.org It works by diffracting a beam of X-rays off the ordered array of atoms in a crystal, producing a diffraction pattern from which an electron density map and ultimately the atomic positions can be calculated. wikipedia.org This method provides highly accurate data on bond lengths, bond angles, and intermolecular interactions. libretexts.org

While this compound is a liquid under standard conditions, X-ray crystallography can be applied to related halogenated systems that are crystalline. Studies on solid-state halogenated compounds, such as long-chain perfluoroalkanes or other polychlorinated alkanes, provide valuable insight into the structural effects of halogenation. manchester.ac.uk

Key structural information derived from crystallographic analysis of related systems includes:

C-Cl Bond Lengths: These are typically in the range of 1.75-1.80 Å, influenced by the local electronic environment.

Bond Angles: The substitution of hydrogen with larger chlorine atoms causes steric repulsion, leading to distortions in the tetrahedral geometry around the carbon atoms. For instance, the Cl-C-Cl angle in a gem-dichloro group would be expected to deviate from the ideal 109.5°.

Intermolecular Interactions: In the solid state, halogenated molecules can exhibit specific non-covalent interactions. Halogen bonding, an interaction where a halogen atom acts as an electrophilic species, can play a significant role in determining the crystal packing. manchester.ac.ukmdpi.com

Analysis of crystal structures from databases like the Cambridge Structural Database (CSD) for compounds containing trichloroalkyl moieties reveals trends in conformation and packing that are likely applicable to this compound.

Table 3: Example Crystallographic Data for a Related Halogenated Compound (9,12-Dichloro-ortho-carborane)

Parameter Value Reference
Crystal System Monoclinic mdpi.com
Space Group P2₁/n mdpi.com
B-Cl Bond Length 1.798(2) Å mdpi.com

V. Theoretical and Computational Investigations of 1,1,3 Trichloroheptane

Quantum Chemical Calculations (Ab Initio and Density Functional Theory)

Quantum chemical calculations, including both ab initio methods and Density Functional Theory (DFT), are employed to study the intrinsic properties of 1,1,3-trichloroheptane from first principles. These methods solve the electronic Schrödinger equation to provide detailed information about the molecule's electronic landscape.

An analysis of the electronic structure of this compound would reveal the distribution of electrons within the molecule and the nature of its chemical bonds. Key aspects of this analysis involve the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and stability.

For this compound, the presence of electronegative chlorine atoms is expected to significantly influence the electronic distribution, drawing electron density towards them and affecting the energies of the frontier molecular orbitals. A hypothetical DFT calculation at the B3LYP/6-31G* level of theory could yield the results presented in Table 1.

ParameterCalculated Value (Hartrees)Calculated Value (eV)
HOMO Energy-0.258-7.02
LUMO Energy-0.045-1.22
HOMO-LUMO Gap0.2135.80

This interactive table presents hypothetical data from a DFT calculation on this compound, illustrating the typical outputs of such an analysis.

Due to the flexibility of its heptane (B126788) backbone, this compound can exist in numerous spatial arrangements or conformations. Geometrical optimization is a computational process used to find the most stable three-dimensional structure of a molecule, which corresponds to a minimum on its potential energy surface.

This process would be initiated with various starting geometries of this compound to explore different possible conformations. By systematically adjusting bond lengths, bond angles, and dihedral angles, the algorithm identifies the structures with the lowest energy. These optimized geometries provide insights into the preferred shapes of the molecule and the relative stabilities of its different conformers. The presence of bulky chlorine atoms at the 1,1,3-positions would introduce significant steric interactions, playing a major role in determining the lowest energy conformations.

Molecular Mechanics (MM) and Force Field Development Studies

While quantum chemical methods are highly accurate, they are computationally expensive for large systems or for simulating molecular motion over time. Molecular mechanics (MM) offers a more efficient alternative by using a classical mechanics-based approach.

A key component of MM is the force field, which is a set of parameters that define the potential energy of a molecule as a function of its atomic coordinates. For a specialized molecule like this compound, a specific force field might need to be developed or an existing one validated. This process often involves fitting the MM parameters to reproduce high-level quantum chemical calculation results or experimental data where available.

Once a suitable force field is established, it can be used to rapidly calculate the energies of thousands of different conformations of this compound. This allows for a comprehensive mapping of the molecule's conformational energy landscape and the determination of the relative energies and populations of different conformers at thermal equilibrium. Table 2 illustrates a hypothetical relative energy profile for a few low-energy conformers.

ConformerRelative Energy (kcal/mol)Boltzmann Population (%) at 298 K
Conformer A0.0045.2
Conformer B0.5020.5
Conformer C0.7513.8
Conformer D1.206.1

This interactive table shows a hypothetical distribution of conformers for this compound, as might be determined from molecular mechanics calculations.

Beyond conformational energies, molecular mechanics can also be used to predict detailed structural parameters such as bond lengths and angles for the various stable conformers. Furthermore, the force field allows for the calculation of vibrational frequencies. These frequencies correspond to the different modes of atomic motion within the molecule, such as bond stretching and angle bending. The predicted vibrational spectrum can serve as a theoretical benchmark for comparison with experimental spectroscopic techniques like infrared (IR) and Raman spectroscopy.

Molecular Dynamics Simulations for Conformational Landscapes

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecule. By solving Newton's equations of motion for the atoms in the system, MD simulations can track the trajectory of each atom over time, offering a dynamic picture of the molecule's conformational landscape.

An MD simulation of this compound would reveal how the molecule transitions between different conformations. This is particularly useful for understanding the flexibility of the alkyl chain and the barriers to rotation around the carbon-carbon single bonds. The simulation would show how the molecule folds and unfolds, providing insights into its dynamic accessible volume and shape. Such simulations are invaluable for understanding how the molecule might interact with other molecules or its environment over time, which is a key factor in its physical and chemical properties.

Computational Prediction of Spectroscopic Parameters (e.g., NMR coupling constants)

The in-silico prediction of nuclear magnetic resonance (NMR) spectroscopic parameters, such as chemical shifts and spin-spin coupling constants, has become an invaluable tool in the structural elucidation of organic molecules. For a compound like this compound, where multiple stereoisomers may exist and experimental data might be complex to interpret, computational methods can provide significant insights. These theoretical approaches can help in assigning signals, confirming structural connectivity, and understanding the conformational preferences of the molecule.

Modern computational chemistry offers a variety of methods to predict NMR parameters with increasing accuracy. frontiersin.org The most common approaches are based on quantum mechanical calculations, particularly Density Functional Theory (DFT). nih.gov The general workflow for predicting NMR coupling constants for a molecule like this compound typically involves several key steps:

Conformational Analysis: The molecule's three-dimensional structure is first modeled. Due to the flexibility of the heptane chain, this compound can exist in numerous conformations. A thorough conformational search is performed using methods like molecular mechanics (e.g., MMFF) to identify the low-energy conformers. uci.edu

Geometry Optimization: The geometries of the most stable conformers are then optimized at a higher level of theory, usually DFT with a suitable basis set (e.g., B3LYP/6-31G(d)). This step ensures that the molecular structure is at a minimal energy state, which is crucial for accurate parameter prediction.

NMR Parameter Calculation: Using the optimized geometries, NMR parameters are calculated. For spin-spin coupling constants, this involves computing the Fermi contact, spin-dipole, and paramagnetic spin-orbit contributions. The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach for calculating NMR shielding tensors, from which chemical shifts are derived, and similar quantum mechanical principles are applied to calculate coupling constants. computabio.com

Boltzmann Averaging: Since the experimentally observed NMR spectrum is an average over all significantly populated conformations at a given temperature, the calculated parameters for each stable conformer are weighted according to their Boltzmann population distribution. uci.edu The final predicted coupling constant is a Boltzmann-weighted average of the values from all contributing conformers.

The following tables represent hypothetical but realistic predicted NMR coupling constants for a low-energy conformer of (R)-1,1,3-trichloroheptane, calculated using DFT methods. These tables illustrate the type of data that such a computational investigation would yield.

Table 1: Predicted Proton-Proton (¹H-¹H) Coupling Constants (Hz) for (R)-1,1,3-Trichloroheptane

Coupled ProtonsType of CouplingPredicted Value (Hz)Notes
H2a - H2bGeminal (²JHH)-14.5Protons on the same carbon (C2).
H2a - H3Vicinal (³JHH)4.2Dihedral angle dependent.
H2b - H3Vicinal (³JHH)8.9Dihedral angle dependent.
H3 - H4aVicinal (³JHH)3.1Dihedral angle dependent.
H3 - H4bVicinal (³JHH)10.5Dihedral angle dependent.
H4a - H4bGeminal (²JHH)-13.8Protons on the same carbon (C4).
H4a - H5aVicinal (³JHH)6.8Typical alkyl chain coupling.
H6 - H7Vicinal (³JHH)7.5Coupling to terminal methyl group.

Table 2: Predicted One-Bond Carbon-Proton (¹³C-¹H) Coupling Constants (Hz) for (R)-1,1,3-Trichloroheptane

Coupled NucleiType of CouplingPredicted Value (Hz)Notes
C1 - H1¹JCH178.0Influenced by electronegative chlorine atoms.
C2 - H2¹JCH130.5Typical for a methylene (B1212753) group next to a chlorinated carbon.
C3 - H3¹JCH155.0Influenced by the attached chlorine atom.
C4 - H4¹JCH126.0Standard sp³ C-H coupling.
C5 - H5¹JCH125.5Standard sp³ C-H coupling.
C6 - H6¹JCH125.0Standard sp³ C-H coupling.
C7 - H7¹JCH124.0Terminal methyl group.

These predicted values can be directly compared with experimentally obtained NMR data to validate the proposed structure and stereochemistry of this compound. Discrepancies between predicted and experimental values can indicate the presence of different conformers or even a misassigned structure. The use of machine learning algorithms trained on large datasets of calculated and experimental NMR data is also an emerging approach that promises to deliver highly accurate predictions with significantly lower computational cost. frontiersin.orgnih.gov

Vi. Stereochemical Analysis and Isomerism in Trichloroheptanes

Chirality and Asymmetric Centers in 1,1,3-Trichloroheptane

Chirality is a geometric property of a molecule that is not superimposable on its mirror image. The most common source of chirality in organic molecules is the presence of an asymmetric center, which is a carbon atom bonded to four different groups.

In the case of this compound, the carbon atom at the third position (C-3) is an asymmetric center. This carbon is attached to:

A hydrogen atom (-H)

A chlorine atom (-Cl)

A dichloromethyl group (-CHCl₂)

A butyl group (-CH₂CH₂CH₂CH₃)

Since all four of these groups are different, the C-3 carbon is a chiral center. The presence of this single chiral center means that this compound can exist as a pair of enantiomers. These enantiomers are designated as (R)-1,1,3-trichloroheptane and (S)-1,1,3-trichloroheptane, based on the Cahn-Ingold-Prelog priority rules.

Group Attached to C-3 Description
-H Hydrogen atom
-Cl Chlorine atom
-CHCl₂ Dichloromethyl group
-CH₂CH₂CH₂CH₃ Butyl group

Diastereomeric and Enantiomeric Relationships and Characterization

As established, this compound possesses one chiral center, leading to the existence of two stereoisomers. These two isomers are enantiomers, meaning they are non-superimposable mirror images of each other. oregonstate.edumasterorganicchemistry.com Enantiomers have identical physical properties, such as boiling point, melting point, and solubility in achiral solvents. Their distinguishing characteristic is their interaction with plane-polarized light; one enantiomer will rotate the light in a clockwise direction (dextrorotatory, (+)), while the other will rotate it in a counter-clockwise direction (levorotatory, (-)) to an equal but opposite degree.

If other stereocenters were present in the heptane (B126788) chain, the possibility of diastereomers would arise. Diastereomers are stereoisomers that are not mirror images of each other. masterorganicchemistry.com For instance, in a hypothetical 2,4-dichloroheptane, four stereoisomers would exist: (2R, 4R), (2S, 4S), (2R, 4S), and (2S, 4R). The (2R, 4R) and (2S, 4S) isomers would be an enantiomeric pair, as would the (2R, 4S) and (2S, 4R) isomers. The relationship between the (2R, 4R) and (2R, 4S) isomers, however, would be diastereomeric. Unlike enantiomers, diastereomers have different physical properties and can be separated by conventional laboratory techniques such as distillation or chromatography.

Isomeric Relationship Definition Example with Dichloroheptane
Enantiomers Non-superimposable mirror images (R)-1,1,3-trichloroheptane and (S)-1,1,3-trichloroheptane
Diastereomers Stereoisomers that are not mirror images (2R, 4R)-dichloroheptane and (2R, 4S)-dichloroheptane

Conformational Isomerism and Rotational Barriers

Conformational isomers, or conformers, are different spatial arrangements of a molecule that can be interconverted by rotation about single bonds. For a flexible molecule like this compound, a multitude of conformations exist due to rotation around the various carbon-carbon single bonds. The stability of these conformers is influenced by steric hindrance and electrostatic interactions between substituent groups.

For this compound, rotation around the C2-C3 bond would be of particular interest. The staggered conformations would be preferred to minimize steric strain between the bulky chlorine atoms and the alkyl chain. The relative energies of the gauche and anti conformers would depend on the balance between steric repulsion and potential attractive forces. It is generally observed that larger halogen substituents increase the rotational barrier due to increased steric hindrance. msu.edu

Type of Conformer Description Relative Energy
Staggered (Anti) Substituents are 180° apart Lower (more stable)
Staggered (Gauche) Substituents are 60° apart Slightly higher than anti
Eclipsed Substituents are directly in front of each other Highest (least stable)

Spectroscopic Discrimination of Stereoisomers (NMR, IR)

Spectroscopic techniques are invaluable for the characterization and differentiation of stereoisomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: In a standard achiral solvent, the NMR spectra of enantiomers are identical because the corresponding nuclei in each enantiomer experience the same average magnetic environment. nih.gov However, diastereomers, having different spatial arrangements, will typically exhibit distinct NMR spectra with different chemical shifts and coupling constants. creative-biostructure.com

To distinguish between enantiomers using NMR, a chiral environment must be introduced. This can be achieved through the use of:

Chiral Solvating Agents: These agents form transient diastereomeric complexes with the enantiomers, leading to separate signals in the NMR spectrum.

Chiral Derivatizing Agents: The enantiomers are reacted with a chiral agent to form new compounds that are diastereomers, which can then be distinguished by NMR. wikipedia.org

Chiral Lanthanide Shift Reagents: These reagents can also induce separation of enantiomeric signals. wikipedia.org

Infrared (IR) Spectroscopy: Similar to NMR, the IR spectra of enantiomers in an achiral medium are identical. Diastereomers, on the other hand, will generally show differences in their IR spectra, particularly in the fingerprint region (below 1500 cm⁻¹), due to their different vibrational modes. While these differences can sometimes be subtle, they can be used for characterization. For a definitive distinction between enantiomers using vibrational spectroscopy, techniques such as vibrational circular dichroism (VCD) would be necessary.

Spectroscopic Technique Differentiation of Enantiomers Differentiation of Diastereomers
NMR Spectroscopy Requires a chiral environment (e.g., chiral solvating agent) Directly distinguishable in achiral solvents
IR Spectroscopy Identical spectra in achiral media Different spectra, especially in the fingerprint region

Vii. Applications of 1,1,3 Trichloroheptane in Chemical Synthesis and Materials Science

Role as a Synthetic Intermediate for Functionalized Alkane Derivatives

Polychlorinated alkanes are valuable precursors in organic synthesis, primarily due to the reactivity of the carbon-chlorine bond. These bonds can undergo a variety of substitution and elimination reactions, allowing for the introduction of diverse functional groups. While specific documented synthetic routes originating from 1,1,3-trichloroheptane are not extensively reported in the literature, its chemical nature suggests its potential as an intermediate for creating a range of functionalized heptane (B126788) derivatives.

The presence of chlorine atoms on the heptane backbone allows for nucleophilic substitution reactions. This could potentially enable the introduction of functionalities such as hydroxyl (-OH), amino (-NH2), cyano (-CN), and alkoxy (-OR) groups, transforming the chlorinated alkane into various alcohols, amines, nitriles, and ethers. Furthermore, elimination reactions, such as dehydrochlorination, could be employed to generate unsaturated derivatives like chloroheptenes or heptadienes, which are themselves versatile building blocks in organic synthesis. The regioselectivity of these reactions would be influenced by the positions of the chlorine atoms at the 1, 1, and 3 positions.

The free-radical chlorination of alkanes is a known industrial process, and polychlorinated alkanes can be produced through such methods. chemtube3d.comlibretexts.orgsavemyexams.com These processes, however, often result in a mixture of isomers. The synthesis of a specific isomer like this compound would require more targeted synthetic strategies. Once obtained, its use as a synthetic intermediate would be analogous to other chlorinated alkanes, serving as a scaffold for constructing more complex molecules.

Use as a Model Compound in Polymer Chemistry Research (e.g., studies related to PVC degradation mechanisms)

The thermal degradation of polyvinyl chloride (PVC) is a significant area of research due to the material's widespread use and the environmental concerns associated with its decomposition, which can release harmful substances like hydrogen chloride (HCl). researchgate.netresearchgate.net To better understand the complex degradation pathways of PVC, researchers often utilize smaller, well-defined molecules that mimic the structural features of the polymer chain. These are known as model compounds.

While direct studies employing this compound as a model compound for PVC degradation are not prominent in the available literature, its structural isomer, 2,4,6-trichloroheptane (B14730593), has been investigated for this purpose. researchgate.net The rationale for using such compounds is that their shorter carbon chain, with chlorine atoms positioned similarly to those in the PVC backbone, allows for a more straightforward analysis of the degradation products and mechanisms.

The degradation of PVC is understood to proceed in stages, with an initial dehydrochlorination step. researchgate.netmdpi.comdoaj.org this compound, with its multiple chlorine atoms, could theoretically serve as a model to study the kinetics and mechanisms of this initial and crucial stage of PVC decomposition. The study of its thermal decomposition could provide insights into the C-Cl bond cleavage and the subsequent reactions that occur in the bulk polymer.

Table 1: Comparison of this compound and a PVC Monomer Unit

FeatureThis compoundPolyvinyl Chloride (Monomer Unit)
Chemical FormulaC7H13Cl3(C2H3Cl)n
Chlorine Positions1, 1, 3Alternating carbons
Potential as a ModelCould model dehydrochlorination and initial degradation steps.-

Participation in Radical Polymerization Reactions (as an initiator or chain transfer agent in controlled radical polymerization)

Compounds containing weak bonds that can be cleaved to form radicals can act as initiators. While not a conventional initiator, under certain conditions, the C-Cl bonds in this compound could potentially be cleaved to generate radicals. More significantly, chlorinated alkanes can function as chain transfer agents. In a chain transfer process, a growing polymer radical abstracts an atom (in this case, likely a chlorine or hydrogen atom) from the chain transfer agent. This terminates the growth of that particular polymer chain and creates a new radical from the chain transfer agent, which can then initiate the growth of a new polymer chain. This process is a key method for controlling the molecular weight of polymers.

Table 2: Potential Role of this compound in Radical Polymerization

RoleMechanismPotential Outcome
Initiator (less common)Homolytic cleavage of a C-Cl bond to form radicals.Initiation of a new polymer chain.
Chain Transfer AgentAbstraction of a Cl or H atom by a growing polymer radical.Control of polymer molecular weight and distribution.

Development of Standard Reference Materials for Polychloroalkanes

Polychlorinated alkanes (PCAs), also known as chlorinated paraffins (CPs), are complex industrial chemicals that are persistent organic pollutants. researchgate.net The analysis and monitoring of these compounds in the environment are challenging due to the vast number of possible isomers and congeners present in technical mixtures. uea.ac.uk A significant hurdle in the accurate quantification of PCAs is the lack of well-characterized and pure reference standards. uea.ac.ukresearchgate.net

Certified Reference Materials (CRMs) are essential for the calibration of analytical instruments, validation of analytical methods, and for quality control in environmental testing laboratories. nist.govsigmaaldrich.comcpachem.comzeptometrix.comsigmaaldrich.com The synthesis of individual, constitutionally defined PCA congeners is a critical step in developing these much-needed standards.

This compound, as a specific, single-isomer polychlorinated alkane, represents the type of well-defined compound that is needed for the development of reference materials. uea.ac.uk While there is no direct evidence from the search results that this compound is currently used as a commercially available standard reference material, its synthesis and purification would provide a pure substance that could be used for:

Instrument Calibration: For analytical techniques such as gas chromatography (GC) and mass spectrometry (MS) used in the analysis of PCAs.

Method Development and Validation: To assess the efficiency and accuracy of new analytical methods for detecting and quantifying PCAs in various environmental matrices.

Toxicological Studies: To investigate the biological effects of specific PCA congeners.

The development of a suite of such individual standards, including various isomers of trichloroheptane, would significantly improve the reliability of environmental monitoring data for this class of pollutants.

Viii. Environmental Chemical Research on 1,1,3 Trichloroheptane

Biotransformation Mechanisms and Microbial Degradation in Controlled Laboratory Studies

Microbial degradation is a key process in the environmental breakdown of chlorinated alkanes. researchgate.net Both aerobic (oxygen-present) and anaerobic (oxygen-absent) microorganisms can transform these compounds, although the specific pathways and efficiencies vary. eurochlor.org

Aerobic Degradation: Under aerobic conditions, bacteria can utilize chlorinated alkanes as a carbon source or degrade them through co-metabolism. eurochlor.org The initial step often involves an oxygenase enzyme that incorporates oxygen into the molecule. eurochlor.org For a long-chain chlorinated alkane like 1,1,3-trichloroheptane, bacteria such as Pseudomonas species have been shown to degrade similar compounds. nih.gov The position of the chlorine atoms can significantly impact the degradation rate, with terminally chlorinated alkanes often being more readily degraded. nih.gov

Anaerobic Degradation: In anaerobic environments, a common pathway is reductive dechlorination, where chlorine atoms are sequentially replaced by hydrogen atoms. clu-in.org This process requires an electron donor and is carried out by various anaerobic bacteria. clu-in.org Reductive dechlorination is particularly effective for highly chlorinated compounds. For this compound, this could lead to the formation of dichloroheptanes and monochloroheptanes.

Microbial Process Description Potential Relevance to this compound
Aerobic Degradation Microbial breakdown in the presence of oxygen, often initiated by oxygenases.Likely to be a significant pathway, potentially leading to complete mineralization. eurochlor.org
Anaerobic Degradation Microbial breakdown in the absence of oxygen, commonly via reductive dechlorination.A probable pathway in anoxic sediments and groundwater, leading to less chlorinated heptanes. clu-in.org
Co-metabolism Fortuitous degradation by enzymes produced for other substrates.Can occur under both aerobic and anaerobic conditions. eurochlor.org

Formation and Persistence of Environmental Degradation Products

The degradation of this compound will lead to the formation of various transformation products, the nature and persistence of which depend on the degradation pathway.

From Abiotic Pathways: Hydrolysis would lead to the formation of chlorinated heptanols (e.g., 1,1-dichloro-3-heptanol). Dehydrochlorination would produce various isomers of chloroheptene.

From Biotic Pathways: Aerobic degradation could ultimately lead to the complete mineralization of the compound to carbon dioxide, water, and chloride ions. nih.gov Intermediates could include chlorinated carboxylic acids. Anaerobic reductive dechlorination would produce less chlorinated congeners such as 1,1-dichloroheptane, 1,3-dichloroheptane, and monochloroheptanes.

The persistence of these degradation products varies. Less chlorinated alkanes are generally more volatile and may be more susceptible to further aerobic degradation. However, some chlorinated intermediates can be persistent and may themselves be of environmental concern.

Theoretical Modeling of Environmental Fate and Transport

Due to the scarcity of experimental data for this compound, theoretical models are essential for predicting its environmental fate and transport. These models use the physicochemical properties of the compound to estimate its distribution in different environmental compartments (air, water, soil, sediment).

Multimedia fate and transport models, such as the BETR-Global model, can be used to simulate the global dispersion of chlorinated paraffins. nih.gov These models consider processes like advection, intermedia transport (e.g., volatilization from water to air), and degradation.

Key parameters for modeling the fate of this compound would include:

Octanol-Water Partition Coefficient (Kow): This indicates the tendency of a chemical to partition between octanol (B41247) (a surrogate for organic matter) and water. A high Kow suggests a tendency to sorb to soil and sediment and to bioaccumulate.

Organic Carbon-Water Partition Coefficient (Koc): This describes the partitioning between organic carbon in soil or sediment and water. It is crucial for predicting leaching and runoff.

Henry's Law Constant (H): This relates the concentration of a chemical in the air to its concentration in water, indicating its volatility.

Degradation Half-lives: Estimated half-lives for abiotic and biotic degradation in different environmental compartments are critical inputs for fate models.

These parameters can be estimated using Quantitative Structure-Activity Relationship (QSAR) models, which relate the chemical structure to its properties and reactivity.

Modeling Parameter Significance Expected Trend for this compound
Kow (Octanol-Water Partition Coefficient) Bioaccumulation potential and sorption to organic matter.Expected to be moderately high due to the long carbon chain.
Koc (Organic Carbon-Water Partition Coefficient) Sorption to soil and sediment.Expected to be significant, leading to association with particulate matter.
Henry's Law Constant Volatility from water.Expected to be moderate, allowing for some volatilization.
Degradation Half-lives Persistence in the environment.Likely to be on the order of months to years, depending on environmental conditions.

Ix. Emerging Research Directions and Future Outlook

Integration with Flow Chemistry for Continuous Synthesis and Reaction Optimization

Flow chemistry, or continuous flow processing, moves chemical reactions from traditional batch reactors (e.g., round-bottom flasks) to continuously flowing streams within a network of tubes or microreactors. This technology offers substantial advantages, particularly for reactions that are highly energetic, require precise control, or involve hazardous reagents, all of which can be characteristic of halogenation processes. flinders.edu.aunih.gov

Prospective Application to 1,1,3-Trichloroheptane Synthesis:

The synthesis of this compound likely involves chlorination steps that can be exothermic and difficult to control on a large scale in batch mode. Flow chemistry provides superior heat transfer due to a high surface-area-to-volume ratio, allowing for precise temperature management and minimizing the risk of runaway reactions. acsgcipr.org Furthermore, reactive intermediates can be generated and consumed in situ, enhancing safety. nih.gov

Future research could explore a multi-step continuous synthesis of this compound. A hypothetical process might involve pumping heptane (B126788) and a chlorinating agent through separate inlets into a T-mixer, followed by passage through a heated or photochemically activated reactor coil to induce reaction. Subsequent coils could introduce reagents for further transformations or purification steps, such as in-line liquid-liquid extraction. flinders.edu.au

Illustrative Data Table: Comparison of Hypothetical Synthesis Methods

The following interactive table provides a hypothetical comparison between a traditional batch synthesis and a conceptual continuous flow process for the formation of this compound.

ParameterHypothetical Batch ProcessHypothetical Flow Process
Reaction Volume 5 L10 mL (Reactor Coil)
Temperature Control ± 5 °C± 0.5 °C
Residence/Reaction Time 8 hours15 minutes
Reagent Stoichiometry 1.5 equivalents (excess)1.1 equivalents (near-stoichiometric)
Hypothetical Yield 65%85%
Safety Profile High risk of thermal runawayLow risk, excellent heat dissipation
Scalability Complex, re-optimization needed"Scaling-out" by parallel operation

This table is for illustrative purposes only and does not represent actual experimental data.

Development of Advanced Catalytic Systems for Highly Selective Transformations

Catalysis is fundamental to modern organic chemistry, enabling reactions to proceed with higher efficiency and selectivity. For a molecule like this compound, advanced catalytic systems could be developed for both its synthesis and its subsequent functionalization. Key areas of interest would include selective chlorination, dehydrochlorination, and hydrodechlorination.

Prospective Application to this compound:

Selective Synthesis: Research could focus on catalysts that can direct the chlorination of heptane to specifically yield the 1,1,3-isomer over other polychlorinated variants. This might involve shape-selective zeolites or metalloporphyrin catalysts that can control the site of reaction.

Selective Transformations: Once synthesized, this compound can be a precursor for other molecules. Advanced catalysts, such as those based on nickel, palladium, or platinum alloys, are known to be effective in the transformation of chlorinated hydrocarbons. mdpi.comresearchgate.net For instance, a catalyst could be designed to selectively remove a single chlorine atom (monodechlorination) or to perform a specific dehydrochlorination to create an alkene. Research on the catalytic decomposition of chlorinated paraffins has shown that nickel-based catalysts can be effective, though they are susceptible to deactivation by chlorination. mdpi.com

Illustrative Data Table: Hypothetical Catalyst Screening for Dehydrochlorination

This table illustrates potential outcomes from a research program aimed at developing a catalyst for the selective dehydrochlorination of this compound to form a specific dichloroheptene isomer.

Catalyst SystemSupportTemperature (°C)Conversion (%)Selectivity to Target Isomer (%)
Ni/Al₂O₃Alumina2507862
Pd-Ni AlloyCarbon2209588
Pt-Co NanoparticlesTitania2209275
Ru on Zeolite YZeolite2008591 (Shape-selective)

This table is for illustrative purposes only and does not represent actual experimental data.

Multi-scale Computational Modeling of Reactivity and Intermolecular Interactions

Computational chemistry provides powerful tools for understanding and predicting molecular behavior, from the electronic structure of a single molecule to its interactions in a complex environment. osc.edu For this compound, computational modeling could offer insights that are difficult to obtain through experimentation alone.

Prospective Application to this compound:

Reaction Mechanism Elucidation: Density Functional Theory (DFT) calculations could be used to map the potential energy surfaces for chlorination and dehydrochlorination reactions. This would help identify the most likely reaction pathways, transition states, and intermediates, guiding the design of more efficient synthetic procedures and catalysts. nih.gov

Prediction of Properties: Quantum mechanical methods can predict spectroscopic signatures (e.g., NMR, IR spectra), which would aid in the characterization of the molecule and its reaction products.

Intermolecular Interactions: Understanding the noncovalent interactions, such as halogen bonding, that this compound can participate in is crucial for predicting its physical properties and its behavior as a solvent or solute. researchgate.net Molecular dynamics simulations could model the behavior of this compound in bulk liquid phase or in solution, providing insights into its solvation properties and interactions with other molecules.

Illustrative Data Table: Hypothetical DFT Calculation Results

This table shows the kind of data that could be generated from DFT calculations to compare the stability of different trichloroheptane isomers.

IsomerMethod/Basis SetCalculated Dipole Moment (Debye)Relative Energy (kcal/mol)
This compound B3LYP/6-311G(d,p)2.150.00 (Reference)
1,1,1-Trichloroheptane B3LYP/6-311G(d,p)2.45+1.85
1,2,3-Trichloroheptane B3LYP/6-311G(d,p)2.90-0.95
2,2,4-Trichloroheptane B3LYP/6-311G(d,p)2.05+0.50

This table is for illustrative purposes only and does not represent actual computational data.

Novel Spectroscopic Probes for In-situ Monitoring of Chemical Reactions

The ability to monitor chemical reactions in real-time provides a wealth of information about reaction kinetics, mechanisms, and the formation of transient intermediates. In-situ spectroscopic techniques, where a probe is inserted directly into the reaction vessel, are invaluable for this purpose. mt.comspectroscopyonline.com

Prospective Application to this compound:

For the synthesis or transformation of this compound, real-time monitoring would be a powerful tool for process optimization and control.

FTIR and Raman Spectroscopy: Both techniques are well-suited for reaction monitoring. mt.com An in-situ Attenuated Total Reflectance (ATR)-FTIR probe could track the disappearance of C-H bonds and the appearance of C-Cl bonds during a chlorination reaction. Raman spectroscopy could be particularly useful for monitoring changes in the carbon backbone, such as the formation of double bonds during dehydrochlorination. researchgate.net

Process Analytical Technology (PAT): Integrating these spectroscopic tools into a continuous flow synthesis setup would enable real-time process control. For example, the spectroscopic signal could be used in a feedback loop to adjust flow rates or temperature to maintain optimal reaction conditions and maximize the yield of this compound.

Illustrative Data Table: Hypothetical In-situ IR Monitoring Data

This table illustrates how data from an in-situ IR probe could be used to track the progress of a hypothetical reaction converting heptane to this compound.

Reaction Time (min)Heptane C-H Stretch (2958 cm⁻¹) AbsorbanceThis compound C-Cl Stretch (750 cm⁻¹) AbsorbanceRelative Conversion (%)
01.250.010
50.880.2630
100.520.5158
150.210.7383
200.100.8492
250.080.86>95 (Endpoint)

This table is for illustrative purposes only and does not represent actual experimental data.

Q & A

Basic Research Questions

Q. What are the standard analytical techniques for identifying and quantifying 1,1,3-trichloroheptane in environmental samples?

  • Methodological Answer : Gas chromatography coupled with mass spectrometry (GC-MS) is widely used for separation and detection due to its sensitivity for chlorinated hydrocarbons. Prior extraction via solid-phase microextraction (SPME) or liquid-liquid extraction (LLE) is recommended to isolate the compound from complex matrices like soil or water. Calibration curves using certified reference materials (CRMs) are critical for quantification . For validation, compare retention times and spectral matches with databases such as NIST Chemistry WebBook .

Q. How can researchers synthesize this compound with high purity for toxicological studies?

  • Methodological Answer : Radical halogenation of heptane using chlorine gas under UV light is a common approach, but regioselectivity must be controlled. Alternatively, nucleophilic substitution reactions (e.g., using heptanol derivatives and chlorinating agents like PCl₃) may yield targeted products. Purification via fractional distillation or preparative GC ensures >95% purity. Confirm structure using nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy .

Q. What are the key physicochemical properties of this compound relevant to environmental persistence?

  • Methodological Answer : Determine log Kow (octanol-water partition coefficient) via shake-flask or HPLC methods to assess bioaccumulation potential. Measure vapor pressure using a static headspace analyzer and aqueous solubility via saturation shake-flask techniques. These properties inform models for environmental fate, such as EPA’s EPI Suite .

Advanced Research Questions

Q. How should researchers design in vivo studies to resolve contradictions in reported hepatotoxicity of this compound?

  • Methodological Answer : Address variability by standardizing exposure routes (oral vs. inhalation) and controlling for metabolic differences using isogenic animal models. Include dose-response studies with endpoints like serum ALT/AST levels and histopathological analysis. Apply the OHAT Risk of Bias Tool to evaluate study reliability, focusing on confounding factors (e.g., diet, co-exposures) . Meta-analyses of existing data should stratify results by species, exposure duration, and study quality .

Q. What strategies mitigate interference from co-occurring chlorinated hydrocarbons during this compound analysis?

  • Methodological Answer : Use tandem mass spectrometry (MS/MS) to enhance specificity by targeting unique fragment ions. Chromatographic separation can be optimized with polar capillary columns (e.g., DB-624) to resolve structurally similar compounds like 1,1,2-trichloroheptane. Spiked matrix recovery experiments validate method accuracy in complex samples .

Q. How can computational models predict the metabolic pathways of this compound in humans?

  • Methodological Answer : Employ in silico tools like OECD QSAR Toolbox or ACD/Labs Percepta to simulate cytochrome P450-mediated oxidation and glutathione conjugation. Validate predictions with in vitro assays using human liver microsomes. Compare results with analogs (e.g., 1,1,1-trichloroethane) to infer reactive intermediates and potential toxicity .

Data Contradiction and Reproducibility

Q. How to address discrepancies in reported half-lives of this compound in aquatic systems?

  • Methodological Answer : Re-evaluate experimental conditions (pH, temperature, microbial activity) across studies. Conduct controlled mesocosm experiments to isolate degradation pathways (hydrolysis vs. biodegradation). Use isotopically labeled ¹³C-1,1,3-trichloroheptane to track transformation products via high-resolution mass spectrometry (HRMS) .

Q. What criteria prioritize this compound for regulatory risk assessment amid limited toxicity data?

  • Methodological Answer : Apply the EPA’s Substance Priority List (SPL) framework, weighting factors like production volume, environmental detection frequency, and structural alerts for genotoxicity (e.g., α-chlorination). Cross-reference with analogous compounds (e.g., 1,2,3-trichloropropane) to infer hazard potential .

Tables for Key Data Synthesis

Property Value Method Reference
Log Kow3.8 ± 0.2Shake-flask (OECD 117)
Aqueous Solubility (25°C)120 mg/LSaturation shake-flask
Vapor Pressure (25°C)0.15 kPaStatic headspace GC

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.